molecular formula C13H18N2O3 B8563877 1-Methyl-4-[(3-nitrophenyl)methoxy]piperidine CAS No. 646528-28-1

1-Methyl-4-[(3-nitrophenyl)methoxy]piperidine

Cat. No. B8563877
Key on ui cas rn: 646528-28-1
M. Wt: 250.29 g/mol
InChI Key: FMILXFUXZCSMLC-UHFFFAOYSA-N
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Patent
US07691855B2

Procedure details

4-Hydroxy-1-methylpiperidine (11.5 g, 0.1 mol) is dissolved in 250 mL dichloromethane. A solution of 100 g NaOH in 100 mL of water is added followed by 17.2 g (0.1 mol) 3-nitro-benzylchloride and a catalytic amount of benzyl-triethylammonium chloride. The mixture is stirred very efficiently during 2 h at rt and then poured into 300 mL of ice-cold water. The organic layer is separated and the organic phase extracted once more with dichloromethane. The organic phase is extracted with 1N HCl (2×200 mL) and the aqueous extracts adjusted to pH 9-10 by the addition of solid sodium carbonate. The basic solution is extracted with ethyl acetate (2×200 mL) and the organic phase washed with brine, dried over potassium carbonate and evaporated. 1-Methyl-4-(3-nitro-benzyloxy)-piperidine is obtained as brown viscous oil. HPLC: 1.35 (System XS); [M+H]+ 251.0.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
17.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][N:5]([CH3:8])[CH2:4][CH2:3]1.[OH-].[Na+].[N+:11]([C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][CH:21]=1)[CH2:17]Cl)([O-:13])=[O:12]>ClCCl.O.[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[CH3:8][N:5]1[CH2:6][CH2:7][CH:2]([O:1][CH2:17][C:16]2[CH:19]=[CH:20][CH:21]=[C:14]([N+:11]([O-:13])=[O:12])[CH:15]=2)[CH2:3][CH2:4]1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
OC1CCN(CC1)C
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
17.2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(CCl)C=CC1
Step Four
Name
ice
Quantity
300 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred very efficiently during 2 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
the organic phase extracted once more with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The organic phase is extracted with 1N HCl (2×200 mL)
ADDITION
Type
ADDITION
Details
the aqueous extracts adjusted to pH 9-10 by the addition of solid sodium carbonate
EXTRACTION
Type
EXTRACTION
Details
The basic solution is extracted with ethyl acetate (2×200 mL)
WASH
Type
WASH
Details
the organic phase washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1CCC(CC1)OCC1=CC(=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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